![molecular formula C17H24ClN3O2S B6072722 4-(SEC-BUTYL)-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B6072722.png)
4-(SEC-BUTYL)-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
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Overview
Description
4-(SEC-BUTYL)-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its antibacterial properties, and a pyrazole ring, which is often found in pharmaceuticals due to its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(SEC-BUTYL)-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common route includes the reaction of 4-chloro-1-ethyl-1H-pyrazole with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide linkage. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(SEC-BUTYL)-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
4-(SEC-BUTYL)-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(SEC-BUTYL)-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication[3][3].
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but different functional groups.
N-Methyl-4-chlorobenzenesulfonamide: Similar sulfonamide structure but lacks the pyrazole ring.
Uniqueness
4-(SEC-BUTYL)-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of a sulfonamide group and a pyrazole ring, which imparts both antibacterial properties and potential bioactivity. This dual functionality makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-butan-2-yl-N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2S/c1-5-13(3)14-7-9-15(10-8-14)24(22,23)20(4)12-17-16(18)11-19-21(17)6-2/h7-11,13H,5-6,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHCVPDWJCQDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2CC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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